5-[(2S,3S,4R)-3,4-diaminothiolan-2-yl]pentanoic acid;sulfuric acid
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Overview
Description
5-[(2S,3S,4R)-3,4-diaminothiolan-2-yl]pentanoic acid; sulfuric acid is a compound that combines an organic molecule with sulfuric acid to form a salt. This compound is known for its unique structural features, which include a thiolane ring and multiple amine groups. The presence of sulfuric acid enhances its solubility and stability, making it useful in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2S,3S,4R)-3,4-diaminothiolan-2-yl]pentanoic acid typically involves the following steps:
Formation of the Thiolane Ring: The thiolane ring is synthesized through a cyclization reaction involving a suitable precursor, such as a dithiol and a dihaloalkane, under basic conditions.
Introduction of Amine Groups: The amine groups are introduced via reductive amination, where the thiolane ring is reacted with an amine source in the presence of a reducing agent like sodium cyanoborohydride.
Formation of the Pentanoic Acid Moiety: The pentanoic acid group is introduced through a carboxylation reaction, where the intermediate is treated with carbon dioxide under high pressure and temperature.
Combination with Sulfuric Acid: The final step involves the reaction of the synthesized 5-[(2S,3S,4R)-3,4-diaminothiolan-2-yl]pentanoic acid with sulfuric acid to form the desired salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Purification Steps: Including crystallization, filtration, and drying to obtain the pure compound.
Quality Control: Analytical techniques such as HPLC and NMR are used to verify the purity and structure of the final product.
Chemical Reactions Analysis
Types of Reactions
5-[(2S,3S,4R)-3,4-diaminothiolan-2-yl]pentanoic acid undergoes various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiols or amines using reducing agents such as lithium aluminum hydride.
Substitution: The amine groups can undergo nucleophilic substitution reactions with alkyl halides or acyl chlorides to form substituted amines or amides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Substituted amines, amides.
Scientific Research Applications
5-[(2S,3S,4R)-3,4-diaminothiolan-2-yl]pentanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis and as a ligand in coordination chemistry.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating protein-ligand interactions.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-[(2S,3S,4R)-3,4-diaminothiolan-2-yl]pentanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
- **5-[(2S,3S,4R)-3,4-diaminotetrahydrothiophen-2-yl]pentanoic acid
- **5-[(2S,3S,4R)-3,4-diaminotetrahydrothiophen-2-yl]pentanoic acid; hydrochloric acid
Uniqueness
Structural Features: The presence of sulfuric acid in 5-[(2S,3S,4R)-3,4-diaminothiolan-2-yl]pentanoic acid; sulfuric acid enhances its solubility and stability compared to its hydrochloric acid counterpart.
Reactivity: The compound’s unique reactivity profile makes it suitable for specific applications in synthesis and research.
Properties
Molecular Formula |
C9H20N2O6S2 |
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Molecular Weight |
316.4 g/mol |
IUPAC Name |
5-[(2S,3S,4R)-3,4-diaminothiolan-2-yl]pentanoic acid;sulfuric acid |
InChI |
InChI=1S/C9H18N2O2S.H2O4S/c10-6-5-14-7(9(6)11)3-1-2-4-8(12)13;1-5(2,3)4/h6-7,9H,1-5,10-11H2,(H,12,13);(H2,1,2,3,4)/t6-,7-,9-;/m0./s1 |
InChI Key |
RHCWOPVZJPVNBV-UFLZEWODSA-N |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@@H](S1)CCCCC(=O)O)N)N.OS(=O)(=O)O |
Canonical SMILES |
C1C(C(C(S1)CCCCC(=O)O)N)N.OS(=O)(=O)O |
Origin of Product |
United States |
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